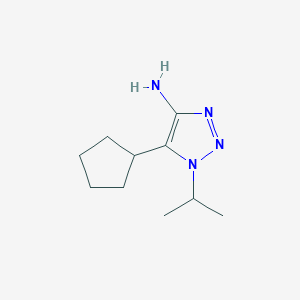
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a triazole derivative with a molecular formula of C10H18N4 and a molecular weight of 194.28 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentyl ring and a triazole moiety. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Propan-2-ylation: The addition of a propan-2-yl group to the nitrogen atom of the triazole ring.
Amine Formation: The final step involves the formation of the amine group at the 4th position of the triazole ring.
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as copper(I) iodide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl and propan-2-yl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole: A simpler triazole compound without the cyclopentyl and propan-2-yl groups.
5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methyl group instead of a cyclopentyl group.
5-Cyclopentyl-1-(methyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
5-cyclopentyl-1-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-7(2)14-9(10(11)12-13-14)8-5-3-4-6-8/h7-8H,3-6,11H2,1-2H3 |
Clave InChI |
OFQYLOVXDPGOIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C(N=N1)N)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


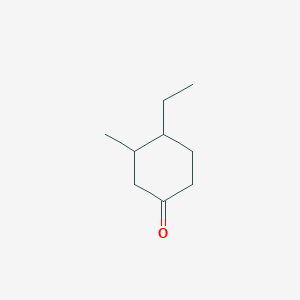
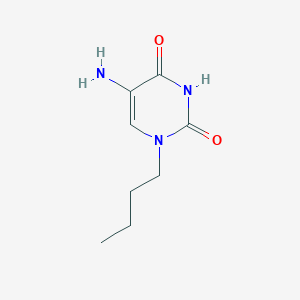
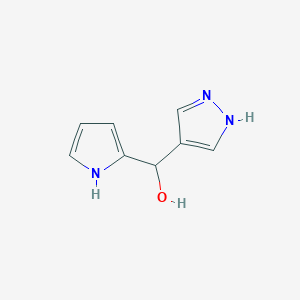
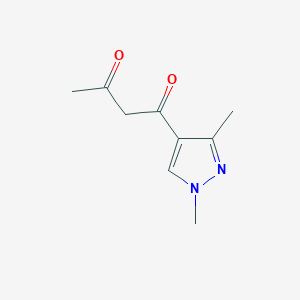
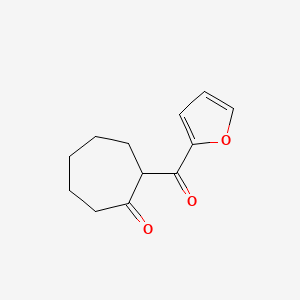
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13066503.png)
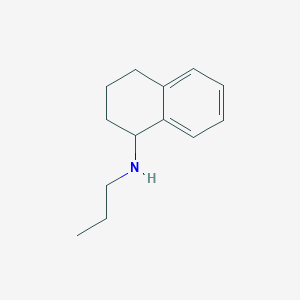
![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
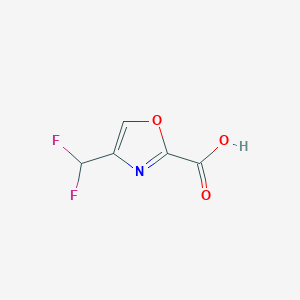
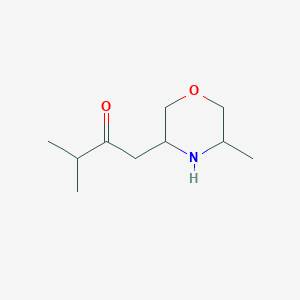
![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)
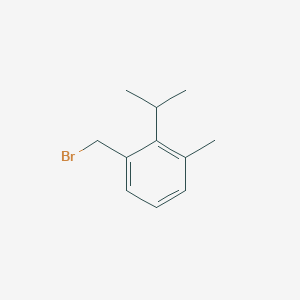
![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
